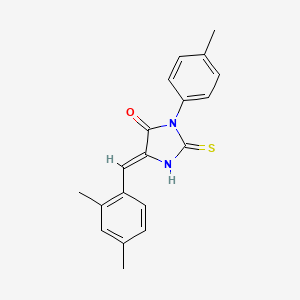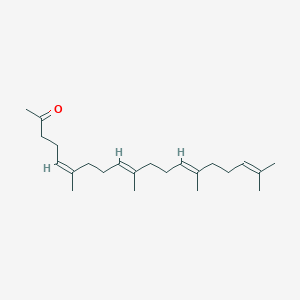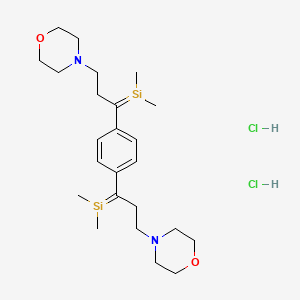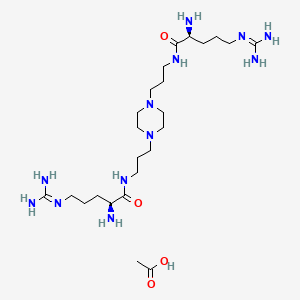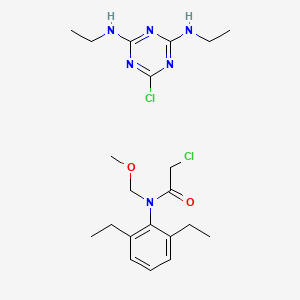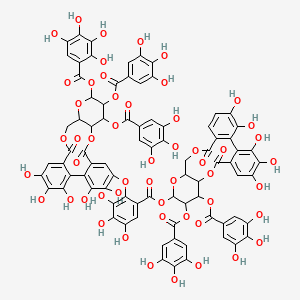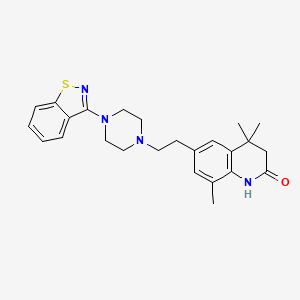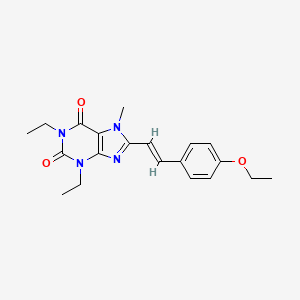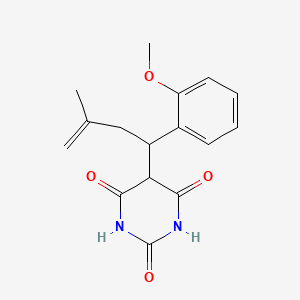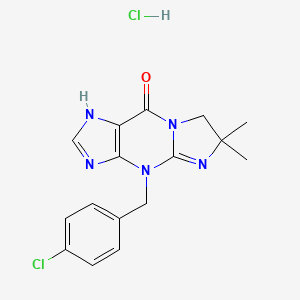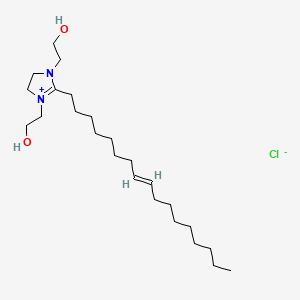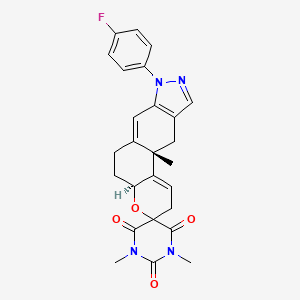
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5'(2'H)-pyrimidine)-2',4',6'(1'H,3'H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1',3',11a-trimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- is a complex organic compound with a spiro structure. This compound features multiple fused rings, including benzopyrano, indazole, and pyrimidine moieties, along with a fluorophenyl group. The presence of these diverse functional groups and structural motifs makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:
Formation of the Benzopyrano Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
Indazole Formation: Indazole rings are often synthesized via cyclization of hydrazines with ortho-substituted aromatic compounds.
Pyrimidine Synthesis: Pyrimidine rings can be formed through condensation reactions involving amidines and β-dicarbonyl compounds.
Spiro Compound Formation: The spiro linkage is typically introduced through cyclization reactions that form a new ring system attached to an existing ring at a single atom.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and scalability. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Its unique structure might be useful in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural complexity makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes at the molecular level.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Lactams: Spiro compounds with a lactam ring.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.
Uniqueness
The uniqueness of Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- lies in its combination of multiple fused rings and functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
83982-92-7 |
|---|---|
Molecular Formula |
C26H25FN4O4 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(4'aS,11'aS)-8'-(4-fluorophenyl)-1,3,11'a-trimethylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione |
InChI |
InChI=1S/C26H25FN4O4/c1-25-13-15-14-28-31(18-7-5-17(27)6-8-18)20(15)12-16(25)4-9-21-19(25)10-11-26(35-21)22(32)29(2)24(34)30(3)23(26)33/h5-8,10,12,14,21H,4,9,11,13H2,1-3H3/t21-,25-/m0/s1 |
InChI Key |
FKMSXFBMVJRWBB-OFVILXPXSA-N |
Isomeric SMILES |
C[C@]12CC3=C(C=C1CC[C@H]4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
Canonical SMILES |
CC12CC3=C(C=C1CCC4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


